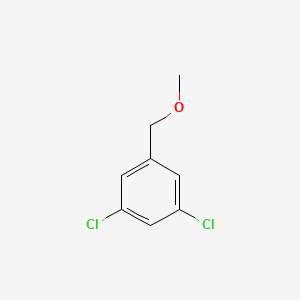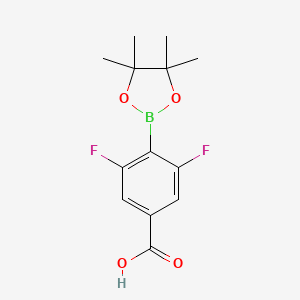
2,6-Difluorobenzal chloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorobenzal chloride, 95% is an organic compound with the formula C6H4ClF2. It is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, coatings, and inks. It is also used in the synthesis of organic compounds, such as dyes and pigments.
Mechanism of Action
2,6-Difluorobenzal chloride, 95% is an electrophilic reagent that reacts with nucleophiles, such as amines and alcohols, to form new covalent bonds. The reaction is facilitated by the presence of an electron-withdrawing group, such as a chlorine atom, which increases the electrophilicity of the molecule.
Biochemical and Physiological Effects
2,6-Difluorobenzal chloride, 95% is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of pharmaceuticals, and these drugs may have direct effects on the body.
Advantages and Limitations for Lab Experiments
2,6-Difluorobenzal chloride, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a relatively stable compound, and it is soluble in organic solvents. However, it is a hazardous compound, and it should be handled with caution.
Future Directions
The use of 2,6-Difluorobenzal chloride, 95% in laboratory experiments is likely to increase in the future. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. It could also be used in the synthesis of dyes and pigments, and in the development of new catalysts for organic synthesis. In addition, it could be used in the synthesis of new materials, such as nanomaterials, for use in various applications.
Synthesis Methods
2,6-Difluorobenzal chloride, 95% can be synthesized by the reaction of 2,6-difluorobenzaldehyde with thionyl chloride in an inert solvent. The reaction is carried out at room temperature and yields a high yield of the desired product.
Scientific Research Applications
2,6-Difluorobenzal chloride, 95% is used in scientific research for a variety of applications. It has been used as a reagent for the synthesis of dyes and pigments, and as a catalyst for the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the synthesis of polymers.
properties
IUPAC Name |
2-(dichloromethyl)-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUESPETLDORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-1,3-difluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)



![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)



